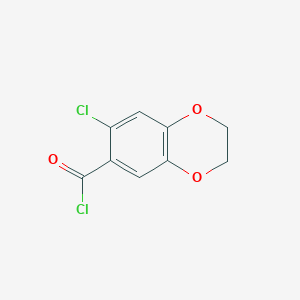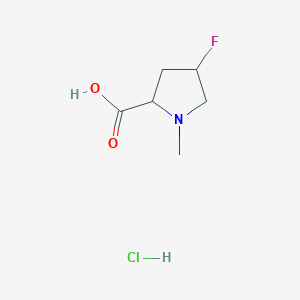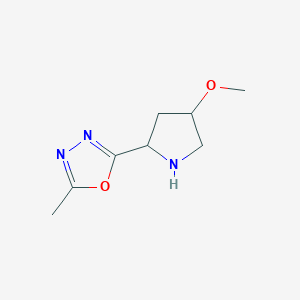
2-(4-Methoxypyrrolidin-2-yl)-5-methyl-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Méthoxypyrrolidin-2-yl)-5-méthyl-1,3,4-oxadiazole est un composé organique qui présente un cycle pyrrolidine substitué par un groupe méthoxy et un cycle 1,3,4-oxadiazole
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-(4-Méthoxypyrrolidin-2-yl)-5-méthyl-1,3,4-oxadiazole implique généralement la formation du cycle pyrrolidine suivie de l'introduction de la partie oxadiazole. Une méthode courante consiste en la cyclisation de précurseurs appropriés dans des conditions contrôlées. Par exemple, la réaction d'un dérivé de pyrrolidine substitué par un méthoxy avec un oxyde de nitrile approprié peut donner le cycle oxadiazole souhaité .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des procédés en flux continu afin d'assurer une grande efficacité et un rendement élevé. Ces méthodes utilisent souvent la technologie des microréacteurs pour contrôler les paramètres de réaction de manière précise, conduisant à un processus de production plus durable et évolutif .
Analyse Des Réactions Chimiques
Types de réactions
2-(4-Méthoxypyrrolidin-2-yl)-5-méthyl-1,3,4-oxadiazole peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe méthoxy peut être oxydé pour former les aldéhydes ou les acides correspondants.
Réduction : Le cycle oxadiazole peut être réduit dans des conditions spécifiques pour donner différents composés hétérocycliques.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, en particulier au niveau du groupe méthoxy ou du cycle oxadiazole.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants tels que le permanganate de potassium pour l'oxydation, des agents réducteurs tels que l'hydrure de lithium et d'aluminium pour la réduction, et des nucléophiles tels que les amines pour les réactions de substitution. Les conditions de réaction impliquent généralement des températures contrôlées et des solvants tels que le dichlorométhane ou l'éthanol .
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation du groupe méthoxy peut donner des aldéhydes substitués par un méthoxy, tandis que la réduction du cycle oxadiazole peut produire divers hétérocycles réduits .
Applications De Recherche Scientifique
2-(4-Méthoxypyrrolidin-2-yl)-5-méthyl-1,3,4-oxadiazole possède plusieurs applications en recherche scientifique :
Mécanisme d'action
Le mécanisme par lequel 2-(4-Méthoxypyrrolidin-2-yl)-5-méthyl-1,3,4-oxadiazole exerce ses effets implique des interactions avec des cibles moléculaires spécifiques. Par exemple, il peut agir comme un inhibiteur de certaines enzymes en se liant à leurs sites actifs, bloquant ainsi leur activité. Le composé peut également interagir avec les récepteurs cellulaires, modulant les voies de signalisation impliquées dans divers processus biologiques .
Mécanisme D'action
The mechanism by which 2-(4-Methoxypyrrolidin-2-yl)-5-methyl-1,3,4-oxadiazole exerts its effects involves interactions with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signaling pathways involved in various biological processes .
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de pyrrolidine : Des composés comme la pyrrolidine-2-one et les pyrrolidine-2,5-diones présentent des similitudes structurelles avec le 2-(4-Méthoxypyrrolidin-2-yl)-5-méthyl-1,3,4-oxadiazole.
Dérivés d'oxadiazole : Des composés tels que le 2,5-diméthyl-1,3,4-oxadiazole et le 2-phényl-1,3,4-oxadiazole sont structurellement liés.
Unicité
2-(4-Méthoxypyrrolidin-2-yl)-5-méthyl-1,3,4-oxadiazole est unique en raison de la présence à la fois du cycle pyrrolidine substitué par un méthoxy et du cycle oxadiazole. Cette combinaison confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications .
Propriétés
Formule moléculaire |
C8H13N3O2 |
|---|---|
Poids moléculaire |
183.21 g/mol |
Nom IUPAC |
2-(4-methoxypyrrolidin-2-yl)-5-methyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C8H13N3O2/c1-5-10-11-8(13-5)7-3-6(12-2)4-9-7/h6-7,9H,3-4H2,1-2H3 |
Clé InChI |
WDJBINOWWIXZQF-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(O1)C2CC(CN2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


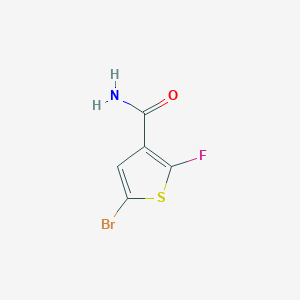
![6-Bromo-8-ethyl-2-methylimidazo[1,2-A]pyrazine](/img/structure/B11716609.png)
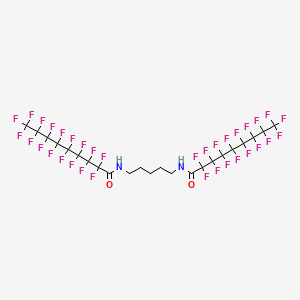
![Thiazolo[4,5-d]pyrimidin-7(6h)-one](/img/structure/B11716616.png)
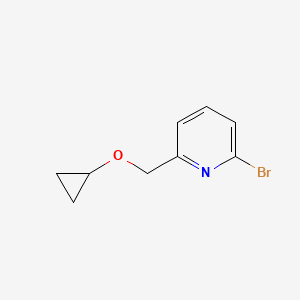

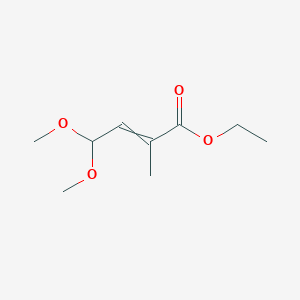
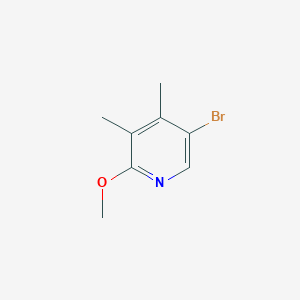
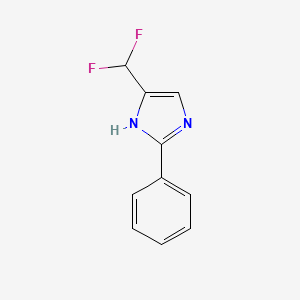

![(2Z)-2-[(2-chlorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B11716634.png)
![[(2-Methoxynaphthalen-1-yl)methyl]hydrazine hydrochloride](/img/structure/B11716648.png)
